molecular formula C15H17NO3S B10974174 N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide

N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10974174
M. Wt: 291.4 g/mol
InChI Key: UVVAPDZDNUSRSD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a 3-methoxybenzenesulfonyl moiety and a 2,6-dimethylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and sulfonamide moiety make it particularly interesting for medicinal chemistry applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-11-6-4-7-12(2)15(11)16-20(17,18)14-9-5-8-13(10-14)19-3/h4-10,16H,1-3H3

InChI Key

UVVAPDZDNUSRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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